molecular formula C9H11NO3S B2927084 2-Acetamido-3-(thiophen-2-yl)propanoic acid CAS No. 67206-07-9

2-Acetamido-3-(thiophen-2-yl)propanoic acid

Cat. No.: B2927084
CAS No.: 67206-07-9
M. Wt: 213.25
InChI Key: FSFVGPGABHYRPJ-UHFFFAOYSA-N
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Description

2-Acetamido-3-(thiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3S. It is characterized by the presence of an acetamido group and a thiophene ring attached to a propanoic acid backbone.

Preparation Methods

The synthesis of 2-Acetamido-3-(thiophen-2-yl)propanoic acid typically involves the reaction of thiophene-2-carboxylic acid with acetamide under specific conditions. One common method includes the use of zinc dust and formic acid, followed by recrystallization using a mixture of ethanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Acetamido-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetamido-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Acetamido-3-(thiophen-2-yl)propanoic acid can be compared with other similar compounds, such as:

    3-(2-Thienyl)-L-alanine: This compound has a similar thiophene ring but differs in the presence of an amino group instead of an acetamido group.

    2-Acetamido-3-(phenyl)propanoic acid:

Properties

IUPAC Name

2-acetamido-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFVGPGABHYRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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